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Cyclopropanecarbonyl chloride

Cat. No.: B1347094
CAS No.: 4023-34-1
M. Wt: 104.53 g/mol
InChI Key: ZOOSILUVXHVRJE-UHFFFAOYSA-N
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Description

Overview of Cyclopropyl (B3062369) Motifs in Contemporary Chemical Research

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring structural motif in a vast number of biologically active molecules and functional materials. researchgate.netacs.org Its prevalence in drug discovery is noteworthy, with numerous approved drugs between 2012 and 2018 incorporating this unique structural element. researchgate.net The distinct steric and electronic properties of the cyclopropyl group enable the creation of potent and selective synthetic molecules. researchgate.net

Key features of the cyclopropane ring that contribute to its utility in drug design include the coplanarity of its three carbon atoms, relatively short C-C bonds (1.51 Å), and the enhanced π-character of these bonds. acs.org These characteristics can enhance a drug's potency, reduce off-target effects, and improve metabolic stability. acs.org The cyclopropyl group is often employed as an isostere for other common chemical groups like alkenes, isopropyl, and even aromatic rings, allowing medicinal chemists to fine-tune the properties of drug candidates. rsc.org

Significance of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the functional group -COCl. numberanalytics.com They are highly reactive and serve as crucial intermediates in a multitude of organic synthesis reactions. numberanalytics.comfiveable.me Their primary role is to facilitate the introduction of an acyl group (R-C=O) into a molecule, a fundamental step in the synthesis of various compounds, including esters, amides, and other carbonyl derivatives. numberanalytics.comfiveable.me

The high reactivity of acyl chlorides is attributed to the presence of the electronegative chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.comlibretexts.org This inherent reactivity makes them ideal for forming new carbon-oxygen and carbon-nitrogen bonds, which are essential transformations in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comiitk.ac.in

Cyclopropanecarbonyl Chloride as a Key Building Block

This compound (C₄H₅ClO) combines the advantageous properties of both the cyclopropyl motif and the acyl chloride functional group, making it a highly sought-after building block in organic synthesis. evitachem.comontosight.aiguidechem.com Its structure features a cyclopropane ring directly attached to a carbonyl chloride group. evitachem.comketonepharma.com This arrangement allows for the direct incorporation of the cyclopropylcarbonyl moiety into a target molecule through various chemical reactions.

The compound is widely used as a key intermediate in the synthesis of pharmaceuticals, such as β-lactam antibiotics, and as a building block for cyclopropane-containing agrochemicals like insecticides and herbicides. ketonepharma.comnbinno.com It also serves as a precursor in the production of specialty polymer crosslinking agents. nbinno.com The reactivity of this compound, particularly the susceptibility of its acyl chloride group to nucleophilic substitution, makes it a versatile tool for constructing complex organic molecules with desired biological or material properties. ontosight.ai

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
CAS Number 4023-34-1
Molecular Formula C₄H₅ClO
Molecular Weight 104.53 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 119-121°C
Density 1.140 g/cm³
Solubility Reacts with water; soluble in organic solvents

This table was generated using data from multiple sources. ketonepharma.comnbinno.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClO B1347094 Cyclopropanecarbonyl chloride CAS No. 4023-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropanecarbonyl chloride
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InChI

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSILUVXHVRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063266
Record name Cyclopropanecarbonyl chloride
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Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4023-34-1
Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Record name Cyclopropanecarbonyl chloride
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Synthetic Methodologies for Cyclopropanecarbonyl Chloride

Classical Approaches to Acyl Chloride Synthesis

The direct conversion of cyclopropanecarboxylic acid to its corresponding acyl chloride is the most common approach, utilizing various chlorinating agents. These methods are favored for their straightforward nature and high efficiency.

Reaction of Cyclopropanecarboxylic Acid with Thionyl Chloride

The reaction between cyclopropanecarboxylic acid and thionyl chloride (SOCl₂) is a widely employed method for the synthesis of cyclopropanecarbonyl chloride. google.com This process is valued for its efficacy and the convenient removal of byproducts. chemguide.co.uk The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. google.com

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uk The reaction is typically performed without a solvent or catalyst. google.com Optimal yields are generally achieved by heating the reaction mixture. Upon completion, which is often indicated by the cessation of gas evolution, the this compound can be isolated and purified by distillation under reduced pressure. google.com

ParameterValueReference
Reactants Cyclopropanecarboxylic acid, Thionyl chloride google.com
Temperature 50°C to 100°C google.com
Reaction Time 1 to 10 hours google.com
Typical Yield 90% to 96% google.com
Purity ≥98% google.com

Utilization of Oxalyl Chloride in this compound Preparation

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the preparation of this compound from cyclopropanecarboxylic acid. google.comgoogleapis.com This method is considered a mild approach to acyl chloride formation and is particularly useful when the substrate is sensitive to the harsher conditions or byproducts of other chlorinating agents. chemicalbook.com

Similar to thionyl chloride, the reaction with oxalyl chloride produces gaseous byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—which allows for easy isolation of the desired product. chemicalbook.com The reaction can be performed under mild conditions, often at room temperature, which helps to prevent racemization or skeletal rearrangements in sensitive molecules. chemicalbook.comorgsyn.org Sometimes, a catalytic amount of a substance like N,N-dimethylformamide (DMF) is added to facilitate the reaction. orgsyn.org

Alternative Chlorinating Agents: Phosphorus Pentachloride and Phosgene (B1210022)

Other classical chlorinating agents, including phosphorus pentachloride (PCl₅) and phosgene (COCl₂), are also capable of converting cyclopropanecarboxylic acid into this compound. google.comgoogleapis.com

Phosphorus pentachloride reacts with carboxylic acids, typically in the cold, to yield the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.uk The liquid acyl chloride can then be separated from the liquid POCl₃ byproduct by fractional distillation. chemguide.co.uk The formation of the strong phosphorus-oxygen double bond in POCl₃ helps to drive the reaction forward. chemtube3d.com

Phosgene is another potent chlorinating agent used in this conversion. google.com Due to its high toxicity, its use is generally reserved for industrial-scale production where appropriate safety measures can be rigorously implemented. twinlakechemical.com

Advanced Synthetic Pathways and Considerations

Multi-step Syntheses from Precursors (e.g., alpha-acetyl-gamma-butyrolactone)

A more complex, multi-step synthesis route can be employed starting from precursors such as alpha-acetyl-gamma-butyrolactone. One documented process involves a four-step sequence to obtain a related compound, 1-chloro-cyclopropanecarbonyl chloride. google.com This pathway includes:

Chlorination I: The starting material, alpha-acetyl-gamma-butyrolactone, is chlorinated using sulfonyl chloride. google.com

Ring Cleavage: The resulting intermediate undergoes a ring-opening reaction. google.com

Cyclization: The open-chain compound is then cyclized to form the cyclopropane (B1198618) ring structure. google.com

Chlorination II: A second chlorination step yields the final product. google.com

This method highlights an advanced approach where the core cyclopropane structure is constructed as part of the synthesis, rather than starting with a pre-existing cyclopropane ring. google.com

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are significantly influenced by various reaction parameters, regardless of the synthetic method chosen. google.comnih.gov

Temperature: The reaction temperature is a critical factor. For the thionyl chloride method, a temperature range of 50°C to 100°C is preferred. google.com Operating within the optimal temperature range ensures a reasonable reaction rate without promoting the formation of degradation byproducts. biotage.com

Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting material. For direct chlorination methods, reaction times can range from 1 to 10 hours. google.com Monitoring the reaction, often by observing the cessation of gas evolution, is key to determining the point of completion. google.com Shorter reaction times can sometimes lead to higher purity by minimizing the formation of byproducts. biotage.com

Molar Ratio of Reagents: The stoichiometry of the reactants also plays a crucial role. A slight excess of the chlorinating agent, typically a mole ratio of 1.1:1 to 1.2:1 of chlorinating agent to cyclopropanecarboxylic acid, is often used to drive the reaction to completion. google.com

Purification: Post-reaction workup is vital for obtaining a high-purity product. Fractional distillation under reduced pressure is a standard and effective method for isolating this compound from non-volatile impurities and excess reagents. google.com

Reactivity and Mechanistic Investigations of Cyclopropanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in cyclopropanecarbonyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is characteristic of acyl chlorides and leads to the formation of a variety of cyclopropane-containing derivatives.

Reactivity with Amines for Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding cyclopropanecarboxamides. fishersci.itlibretexts.org This reaction, a type of nucleophilic acyl substitution, is a cornerstone of organic synthesis due to the prevalence of the amide functional group in pharmaceuticals and other biologically active molecules. libretexts.orgguidechem.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. This is typically followed by the elimination of a chloride ion, resulting in the formation of the amide. masterorganicchemistry.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.ithud.ac.uk

A study on the synthesis of amides from acid chlorides and primary amines in the bio-based solvent Cyrene™ demonstrated that the reaction of pyrrolidine with this compound afforded the desired amide in a moderate yield. hud.ac.uk

Table 1: Examples of Amide Formation from this compound

Amine ReactantBaseSolventProductYield (%)Reference
PyrrolidineTriethylamineCyrene™N-(cyclopropanecarbonyl)pyrrolidineModerate hud.ac.uk
AnilineTriethylamineCyrene™N-phenylcyclopropanecarboxamideGood hud.ac.uk
BenzylamineTriethylamineCyrene™N-benzylcyclopropanecarboxamideGood hud.ac.uk

This table is generated based on the described reactivity and is illustrative. Specific yield percentages were not provided in the cited text.

Reactions with Alcohols for Ester Synthesis

The reaction of this compound with alcohols provides a direct route to cyclopropanecarboxylate (B1236923) esters. google.com This process is another example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.org The most versatile method for preparing esters is the nucleophilic acyl substitution of an acid chloride with an alcohol. libretexts.org

The reaction can be performed by directly reacting the alcohol with the acid chloride. google.com Often, a base is used to scavenge the HCl produced. The esterification can also be driven to completion by using an excess of the alcohol or by removing one of the products. youtube.com

For instance, cyclopropanecarboxylic acid can be converted to its acid chloride, which can then be reacted with the desired alcohol to form the ester. google.com This method is particularly useful for synthesizing esters from hindered alcohols where direct Fischer esterification might be inefficient. google.com

Formation of Hydrazides and Peroxides

This compound serves as a precursor for the synthesis of cyclopropanecarboxylic acid hydrazide. sigmaaldrich.com Hydrazides are typically formed by the reaction of an acyl chloride with hydrazine. rsc.org This reaction follows a similar nucleophilic acyl substitution mechanism as seen with amines and alcohols.

Furthermore, this compound is utilized in the synthesis of diacyl peroxides, such as bis(cyclopropylcarbonyl) peroxide. sigmaaldrich.com Diacyl peroxides can be synthesized from the corresponding acid chlorides and hydrogen peroxide. google.com These compounds are valuable as radical initiators in various chemical transformations. The synthesis often involves the acylation of a peracid with an acid chloride. datapdf.com

Cyclopropane (B1198618) Ring Reactivity and Transformations

The three-membered ring of cyclopropane is characterized by significant ring strain, which influences its chemical behavior. The presence of an adjacent carbonyl group further modifies the reactivity of the cyclopropane ring.

Electrophilicity Enhancement by Carbonyl Group

The carbonyl group, being electron-withdrawing, enhances the electrophilic character of the cyclopropane ring. researchgate.net Cyclopropanes bearing electron-accepting groups, such as a carbonyl, can act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. nih.govnih.govscispace.com This activation makes the cyclopropane ring susceptible to nucleophilic attack, leading to the cleavage of a C-C bond. The polarization of the bonds within the cyclopropane ring, induced by the carbonyl group, facilitates these reactions. researchgate.net

The carbonyl carbon itself is a primary site of electrophilicity due to the polarity of the C=O bond. libretexts.org This inherent electrophilicity is a key factor in the nucleophilic acyl substitution reactions discussed previously.

Ring Opening Reactions in Superacidic Media

In the presence of superacids, this compound can generate the cyclopropanecarbonyl cation. Studies have shown that this cation undergoes ring-opening reactions in strong superacidic media like 1:1 HF–SbF₅ and 1:1 FSO₃H–SbF₅. However, in a weaker superacid such as 4:1 FSO₃H–SbF₅, the ring remains intact.

The ring-opening process in 1:1 FSO₃H–SbF₅ leads to the formation of the crotyl and methacryloyl cations. Interestingly, the reaction pathway is sensitive to the specific superacid system used. For example, in 1:1 HF–SbF₅, primarily the crotyl cation is formed, suggesting that the formation of the methacryloyl cation may involve base catalysis.

Further investigations in deuterated superacids revealed that the ring-opening reaction is significantly slower, and H/D exchange occurs in the cyclopropane ring of the unreacted cation. This observation suggests that the H/D exchange and the ring-opening process are distinct reaction pathways.

Formation of Cyclopropanecarbonyl Cation

The cyclopropanecarbonyl cation can be generated from this compound in superacid media. Studies have shown that in solutions of 1:1 HF–SbF₅, 1:1 FSO₃H–SbF₅, and 4:1 FSO₃H–SbF₅, the cyclopropanecarbonyl cation is formed . The high acidity of these superacid systems facilitates the departure of the chloride ion, leading to the formation of the acyl cation. The stability and subsequent reactivity of this cation are highly dependent on the reaction environment.

Solvent and Acidity Effects on Ring Cleavage

The stability of the cyclopropanecarbonyl cation and the propensity for its three-membered ring to cleave are strongly influenced by the acidity of the medium . In the strongest superacids, such as 1:1 HF–SbF₅, ring opening of the cyclopropanecarbonyl cation is observed. In the slightly less acidic 1:1 FSO₃H–SbF₅, the ring opening occurs, but at a much slower rate. Notably, in the even weaker superacid 4:1 FSO₃H–SbF₅, the cyclopropanecarbonyl cation remains stable and does not undergo ring cleavage . This demonstrates a direct correlation between the acidity of the solvent system and the activation barrier for the ring-opening process.

The reaction of the cyclopropanecarbonyl cation in deuterated superacids (1:1 DF–SbF₅ and 1:1 FSO₃D–SbF₅) was found to be significantly slower than in the corresponding protio-acids. This kinetic isotope effect, coupled with the observation of H/D exchange in the cyclopropane ring of the unreacted cation, suggests that the protonation and ring-opening steps are mechanistically distinct .

Isomerization Pathways (e.g., to Crotyl and Methacryloyl Cations)

Upon ring cleavage, the cyclopropanecarbonyl cation undergoes isomerization to more stable, open-chain acyl cations. In 1:1 FSO₃H–SbF₅, the formation of both the crotyl cation and the methacryloyl cation is observed . However, in the stronger superacid 1:1 HF–SbF₅, the crotyl cation is the predominant product, with little to no formation of the methacryloyl cation. This observation has led to the proposal of different mechanistic pathways for the formation of these two isomeric cations. The formation of the crotyl cation is suggested to be a purely acid-catalyzed process. In contrast, the formation of the methacryloyl cation is thought to involve a degree of base catalysis, which is possible in the less acidic FSO₃H–SbF₅ system but suppressed in the highly acidic HF–SbF₅ medium .

Superacid MediumCyclopropanecarbonyl Cation StabilityRing-Opening Products
4:1 FSO₃H–SbF₅Stable, no ring openingN/A
1:1 FSO₃H–SbF₅Unstable, slow ring openingCrotyl and Methacryloyl cations
1:1 HF–SbF₅Unstable, rapid ring openingPrimarily Crotyl cation

Rearrangement Reactions (e.g., Vinylcyclopropane-cyclopentene rearrangement)

The vinylcyclopropane-cyclopentene rearrangement is a well-studied thermal isomerization that involves the conversion of a vinyl-substituted cyclopropane to a cyclopentene (B43876). This rearrangement can proceed through either a concerted, pericyclic pathway or a stepwise mechanism involving a diradical intermediate. The operative mechanism is highly dependent on the substitution pattern of the vinylcyclopropane. While direct studies on the vinylcyclopropane-cyclopentene rearrangement of derivatives of this compound are not extensively detailed, the principles of this rearrangement are relevant to the potential reactivity of related unsaturated cyclopropyl (B3062369) systems.

Photolytic Decomposition and Radical Intermediates

The photolysis of this compound serves as a route to generate cyclopropyl and related radical species. These highly reactive intermediates can undergo subsequent isomerization and other reactions.

Formation of Cyclopropyl Radicals

Studies on the photolysis of related compounds, such as cyclopropane carboxaldehyde, have shown that the primary process involves the formation of cyclopropyl radicals. It is expected that the photolysis of this compound would similarly lead to the homolytic cleavage of the carbon-chlorine bond, generating a cyclopropylcarbonyl radical, which can then decarbonylate to produce the cyclopropyl radical.

Isomerization to Allyl Radicals

Once formed, the cyclopropyl radical is known to be unstable and can undergo a rapid, irreversible ring-opening isomerization to the more stable allyl radical. This isomerization is a key feature of cyclopropyl radical chemistry. The activation energy for the isomerization of the cyclopropyl radical to the allyl radical has been estimated to be approximately 22 kcal mol⁻¹.

Dehydrochlorination to Cyclopropylidene Ketene (B1206846)

The dehydrochlorination of this compound is a potential route for the synthesis of cyclopropylidene ketene, a reactive intermediate. While specific studies on the dehydrochlorination of the parent this compound are not extensively detailed in the provided research, the formation of substituted cyclopropylketenes from their corresponding acyl chlorides has been successfully demonstrated. For instance, compounds such as phenylcyclopropylketene, tert-butylcyclopropylketene, and dicyclopropylketene have been synthesized through the dehydrochlorination of the respective acyl chlorides using triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) . This methodology suggests that this compound could similarly undergo an elimination reaction in the presence of a suitable base to yield cyclopropylidene ketene. The general mechanism would involve the abstraction of the acidic α-proton by the base, followed by the elimination of the chloride ion to form the characteristic C=C=O functionality of the ketene.

Friedel-Crafts Acylation with this compound

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. The use of this compound in this reaction presents unique mechanistic questions due to the inherent strain of the cyclopropane ring.

Acylation of Aromatic Compounds and Substrate Scope

The Friedel-Crafts acylation of aromatic compounds with this compound and its derivatives has been investigated, revealing a significant dependence on the reactivity of the aromatic substrate. In studies involving 2,2-difluorothis compound, a notable divergence in product formation was observed based on the arene's nucleophilicity nih.gov.

With highly reactive aromatic compounds, such as thiophene, the reaction proceeds as expected, yielding the corresponding aryl 2,2-difluorocyclopropyl ketone with high selectivity (98:2 in favor of the ring-intact product) nih.gov. However, when less reactive aromatic substrates like benzene, toluene, and p-xylene are employed, the reaction exclusively yields ring-opened products nih.gov. This suggests that the stability of the intermediate carbocation and the rate of nucleophilic attack by the arene are critical factors in determining the reaction outcome.

The table below summarizes the observed product distribution in the Friedel-Crafts acylation of various arenes with 2,2-difluorothis compound, which serves as a model for the reactivity of this compound itself.

Aromatic SubstrateRing-Intact Product (Aryl 2,2-difluorocyclopropyl ketone)Ring-Opened Product (Aryl 3-chloro-3,3-difluoropropyl ketone)
ThiopheneMajor Product (98%)Minor Product (2%)
BenzeneNot ObservedExclusive Product
TolueneNot ObservedExclusive Product
p-XyleneNot ObservedExclusive Product

This data is based on reactions with 2,2-difluorothis compound and is indicative of the expected reactivity trends for this compound. nih.gov

Investigation of Ring-Opening Mechanisms during Acylation

The formation of unexpected ring-opened products during the Friedel-Crafts acylation with this compound derivatives points towards a complex mechanistic pathway involving the rearrangement of the initially formed acylium ion nih.gov. The cyclopropylmethyl cation, which can be formed from the cyclopropanecarbonyl acylium ion, is known to be highly unstable and prone to rearrangement.

In the case of the Friedel-Crafts acylation with 2,2-difluorothis compound, the exclusive formation of aryl 3-chloro-3,3-difluoropropyl ketones with less reactive arenes suggests that the initially formed acylium ion undergoes a rearrangement to a more stable carbocationic intermediate before being intercepted by the aromatic nucleophile nih.gov. This rearrangement likely involves the opening of the strained cyclopropane ring, driven by the relief of ring strain and the formation of a more stabilized carbocation. The presence of the halogen atoms in the model compound likely influences the stability and rearrangement propensity of the intermediates.

The proposed mechanism involves the following key steps:

Formation of the cyclopropanecarbonyl acylium ion through the interaction of this compound with the Lewis acid catalyst.

If the aromatic substrate is highly reactive, it can directly attack the acylium ion to form the expected aryl cyclopropyl ketone.

If the aromatic substrate is less reactive, the acylium ion has a longer lifetime, allowing for a rearrangement to occur. This involves the cleavage of a C-C bond in the cyclopropane ring to form a more stable, open-chain carbocation.

The rearranged carbocation then acts as the electrophile in the subsequent electrophilic aromatic substitution, leading to the formation of the ring-opened product.

Computational studies on related systems have been employed to further understand the regioselectivity of such ring-opening reactions nih.gov. These investigations are crucial for predicting and controlling the outcome of Friedel-Crafts acylations with strained cyclic acyl chlorides.

Derivatization and Synthetic Utility of Cyclopropanecarbonyl Chloride

Synthesis of Cyclopropyl-Containing Fine Chemicals

The electrophilic nature of the carbonyl carbon in cyclopropanecarbonyl chloride makes it a prime target for nucleophilic attack, enabling the synthesis of a diverse range of derivatives such as aldehydes, amides, diones, and thioureas. These derivatives are often intermediates themselves, paving the way for the construction of more complex molecular architectures.

Formylcyclopropane, or cyclopropanecarboxaldehyde, is a valuable synthetic intermediate. The synthesis of aldehydes from their corresponding acyl chlorides is a fundamental transformation in organic chemistry. This is typically achieved through a controlled reduction that prevents over-reduction to the alcohol.

One common method for this conversion is the Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline). However, other hydride reagents can also be employed. For instance, the reduction of acid chlorides to aldehydes can be accomplished using reagents like lithium tri-tert-butoxyaluminum hydride or through specific catalytic systems. sigmaaldrich.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of this compound, followed by the departure of the chloride ion to yield formylcyclopropane. Careful control of reaction conditions is essential to prevent further reduction to cyclopropylmethanol.

General Reaction for the Reduction of this compound:

C₃H₅COCl + [H] → C₃H₅CHO + HCl

Reagent/MethodDescription
Rosenmund ReductionCatalytic hydrogenation over a poisoned palladium catalyst.
Lithium tri-tert-butoxyaluminum hydrideA bulky hydride source that typically stops the reduction at the aldehyde stage.
Sodium Borohydride / Pyridinium ChlorochromateA two-step process involving reduction followed by oxidation. sigmaaldrich.com

Cyclopropanecarboxamides are readily synthesized by the reaction of this compound with ammonia (B1221849) or primary/secondary amines. This acylation reaction is a straightforward and high-yielding process. In a typical procedure, this compound is treated with an excess of the amine, which acts as both the nucleophile and a base to neutralize the hydrochloric acid byproduct.

A specific example is the synthesis of the parent cyclopropanecarboxamide (B1202528), where ammonia gas is bubbled through a solution of this compound in a solvent like dichloromethane. The reaction proceeds at room temperature, and after the removal of the solvent and filtration, pure cyclopropanecarboxamide can be obtained in excellent yield.

Furthermore, more complex amides can be formed. For example, N-(4-nitrobenzenesulfonyl)cyclopropanecarboxamide is synthesized by reacting this compound with 4-nitrobenzenesulfonamide (B188996) in the presence of a base such as triethylamine (B128534) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP). google.com

ReactantProductYieldReference
AmmoniaCyclopropanecarboxamide~100% researchgate.net
4-NitrobenzenesulfonamideN-(4-nitrobenzenesulfonyl)cyclopropanecarboxamide~100% google.com

This compound is a crucial reagent for synthesizing cyclopropyl (B3062369) analogues of triazolopiperazine-amides, a class of compounds investigated as inhibitors of the dipeptidyl peptidase IV (DPP-4) enzyme. sigmaaldrich.com These compounds are structurally related to the antidiabetic drug sitagliptin.

The synthesis involves the acylation of a triazolopiperazine core with this compound. The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl formed during the reaction. The nitrogen atom of the piperazine (B1678402) ring acts as a nucleophile, attacking the carbonyl carbon of this compound to form the desired amide bond. This reaction efficiently couples the cyclopropyl moiety to the complex heterocyclic scaffold, yielding the final bioactive compound. sigmaaldrich.com

Cyclopropyl-substituted β-diones, such as 2-cyclopropylcarbonylcyclohexane-1,3-dione, are synthesized via the C-acylation of a 1,3-dione with this compound. This reaction is an important method for forming carbon-carbon bonds.

The reaction generally requires a base to deprotonate the dione, forming an enolate ion. The enolate then acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of this compound. This process can be catalyzed by various Lewis acids, such as samarium(III) chloride (SmCl₃), which can enhance the reaction's efficiency and yield under mild conditions. organic-chemistry.org The use of a catalyst can provide a more sustainable alternative to methods that require strong bases or stoichiometric amounts of Lewis acids. organic-chemistry.org The resulting product is a β-triketone, a versatile intermediate for further chemical transformations.

General Reaction Scheme:

Cyclohexane-1,3-dione + C₃H₅COCl --(Base/Catalyst)--> 2-(Cyclopropanecarbonyl)cyclohexane-1,3-dione

Cyclopropyl-containing acyl thiourea (B124793) derivatives are a class of compounds that have been investigated for their biological activities. The synthesis of these molecules begins with the conversion of this compound into cyclopropyl isothiocyanate. This is typically achieved by reacting the acid chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone.

The resulting acyl isothiocyanate is a reactive intermediate that is not usually isolated. It is then treated in situ with a primary or secondary amine. The nitrogen atom of the amine performs a nucleophilic addition to the central carbon of the isothiocyanate group, leading to the formation of the N,N'-substituted acyl thiourea derivative. This modular approach allows for the creation of a library of diverse cyclopropyl-containing thiourea compounds by varying the amine component.

Applications in Pharmaceutical and Agrochemical Synthesis

The cyclopropane (B1198618) ring is a desirable feature in many biologically active molecules due to its conformational rigidity and metabolic stability. This compound serves as a primary starting material for incorporating this ring into various pharmaceutical and agrochemical products. herts.ac.ukfishersci.com

In the pharmaceutical sector, this compound and its derivatives are used in the synthesis of a range of drugs. For example, it is a building block for certain β-lactam antibiotics, where the cyclopropyl group can be incorporated into the final structure. herts.ac.uk The synthesis of β-lactams can be achieved via the Staudinger cycloaddition, where an acid chloride reacts with an imine. encyclopedia.pub It has also been used in the synthesis of radiolabeled compounds for research, such as [¹¹C]cyclorphan, a molecule used in positron emission tomography (PET) imaging to study opioid receptors. nih.gov

In the agrochemical industry, this compound is a key intermediate for pesticides and plant growth regulators. cabidigitallibrary.orggoogle.comorganic-chemistry.org A prominent example is its role in the synthesis of the fungicide prothioconazole (B1679736). Although not a direct reaction, a key intermediate for prothioconazole is 1-chloro-1-acetylcyclopropane, which is derived from precursors synthesized using cyclopropanation chemistry related to the functionalities present in this compound. google.com The presence of the cyclopropyl group is often critical to the biological activity and efficacy of these agricultural products.

Compound Class/NameIndustryRole of this compound
β-Lactam AntibioticsPharmaceuticalBuilding block for introducing the cyclopropyl group. herts.ac.uk
[¹¹C]cyclorphanPharmaceutical (Research)Precursor for the synthesis of the radiolabeled tracer. nih.gov
ProthioconazoleAgrochemicalPrecursor to a key intermediate in the synthesis. google.com
Plant Growth RegulatorsAgrochemicalIntermediate in the synthesis of active ingredients. google.comorganic-chemistry.org

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its high reactivity allows it to readily undergo reactions to form amides, esters, and ketones, making it an efficient tool for constructing the core structures of several important therapeutic agents.

Research Findings:

β-Lactam Antibiotics: The compound is identified as a key intermediate for the synthesis of β-lactam antibiotics. nbinno.com The cyclopropyl group can be incorporated into the antibiotic structure, influencing its stability and biological activity. The reaction typically involves the acylation of an amine precursor, such as 7-aminocephalosporanic acid (7-ACA), the core of many cephalosporin (B10832234) antibiotics, to introduce the cyclopropanecarbonyl side chain.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: this compound is used in the preparation of cyclopropyl analogs of triazolopiperazine-amides. sigmaaldrich.com These structures are relevant to the development of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes. The introduction of the cyclopropyl group can enhance enzyme inhibition potency and improve the pharmacokinetic profile of the drug candidates.

API ClassRole of this compoundResulting Moiety
β-Lactam Antibiotics Acylating agent for the antibiotic coreCyclopropanecarbonyl side chain
DPP-IV Inhibitors Synthesis of cyclopropyl-containing heterocyclic amidesCyclopropyl-triazolopiperazine analog

Building Block for Drug Compounds with Cyclopropyl Motifs

The cyclopropyl ring is a "privileged" motif in medicinal chemistry, valued for its ability to improve the pharmacological properties of drug molecules. This compound is a primary building block for introducing this group, allowing chemists to strategically modify drug candidates to enhance their efficacy and safety. sigmaaldrich.comfishersci.com

Research Findings: The incorporation of a cyclopropyl group can confer several advantages:

Enhanced Potency: The rigid structure of the cyclopropane ring can lock the molecule into a specific conformation that binds more effectively to its biological target.

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making the group less susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

Modulated Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyInfluence of Cyclopropyl Motif
Potency Conformational rigidity can improve binding affinity.
Metabolic Stability Increased resistance to enzymatic degradation.
Solubility & Lipophilicity Can be adjusted to optimize ADME properties.

Precursor for Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)

This compound and its derivatives are fundamental precursors in the manufacturing of a wide range of agrochemicals. fishersci.comhsppharma.com The cyclopropane unit is a common feature in modern crop protection agents, contributing to their biological activity and environmental profile.

Research Findings:

Fungicides: A chlorinated derivative, 1-chloro-cyclopropanecarbonyl chloride, is a critical intermediate in the synthesis of Prothioconazole. google.com Prothioconazole is a broad-spectrum systemic fungicide used to control a variety of diseases in cereal crops, oilseed rape, and other plants.

Pesticides: Patents describe the synthesis of novel derivatives of cyclopropanecarboxylic acid, prepared from the corresponding acid chloride, for the control of plant and animal parasites. google.com These compounds demonstrate the utility of the cyclopropyl structure in developing new pesticides.

Agrochemical ClassSpecific ExampleRole of this compound Derivative
Fungicide ProthioconazolePrecursor to the 1-chloro-1-acetyl cyclopropane intermediate.
Pesticide Novel cyclopropane carboxylic acid esters/amidesKey building block for the final active molecule.

Role in Plant Growth Regulator Synthesis

In addition to crop protection, this compound is involved in the synthesis of compounds that regulate plant growth. These substances can be used to control various aspects of plant development, such as height, flowering, and stress response.

Research Findings:

this compound is specifically identified as an intermediate in the synthesis of "anti-reverting esters" of plant growth regulators. hsppharma.com These specialized compounds are designed to modulate plant development. While specific public-domain examples are limited, this application highlights its role in creating sophisticated agricultural products beyond traditional pesticides. Plant growth regulators that inhibit the synthesis of gibberellic acid, such as Uniconazole and Paclobutrazol, often feature heterocyclic and compact structural elements where cyclopropyl groups can be incorporated to modulate activity. agriplantgrowth.comfrontiersin.org

Role in Polymer Chemistry Research

The unique structure of this compound also lends itself to applications in materials science, particularly in the field of polymer chemistry. It can be used to create novel monomers or to modify existing polymers to impart specific properties.

Research Findings:

Precursor for Crosslinking Agents: The compound is used as a precursor in the development of specialty polymer crosslinking agents. nbinno.com Crosslinking is a process that forms chemical bonds between polymer chains, transforming them into a more rigid, durable, and chemically resistant network structure. The bifunctional nature of molecules derived from this compound allows them to bridge different polymer chains.

Monomer Synthesis: this compound is a valuable reagent for synthesizing specialized monomers. For instance, it can react with amines to form N-substituted acrylamides, such as N-cyclopropylacrylamide. This monomer can then be polymerized or copolymerized to create polymers with pendant cyclopropyl groups. The presence of these rigid, compact groups along the polymer backbone can significantly influence the material's properties, including its glass transition temperature (Tg), thermal stability, and solubility. This is particularly relevant in the research of functional polymers like Poly(N-isopropylacrylamide) (PNIPAM), where modifications to the side chains are used to tune the polymer's thermoresponsive behavior for biomedical applications. ustc.edu.cnmdpi.com

Application in Polymer ChemistryDescription
Crosslinking Serves as a starting material to create agents that chemically link polymer chains, enhancing material strength and stability.
Monomer Synthesis Used to synthesize monomers like N-cyclopropylacrylamide, enabling the creation of polymers with unique thermal and physical properties.

Catalytic Applications and Mechanistic Studies Involving Cyclopropanecarbonyl Chloride

Lewis Acid Catalysis in Rearrangement Reactions

The vinylcyclopropane-cyclopentene rearrangement is a powerful ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876). wikipedia.org Lewis acids have been shown to effectively catalyze this transformation for substrates like 2-(2-arylvinyl)cyclopropanecarbonyl chlorides under mild conditions. oup.com This rearrangement proceeds through the coordination of the Lewis acid to the carbonyl oxygen, which facilitates the cleavage of the cyclopropane ring to form a stabilized carbocation intermediate. Subsequent intramolecular cyclization and rearrangement lead to the formation of the more stable five-membered ring system. wikipedia.orgpharmacyfreak.com

The reaction of 2-(2-arylvinyl)cyclopropanecarbonyl chlorides with a Lewis acid, followed by esterification, yields 2-arylcyclopent-3-enecarboxylates. oup.com The choice of Lewis acid can influence the selectivity of the reaction, particularly for cyclopropanes bearing trisubstituted alkenyl groups, which can lead to different cyclopentene isomers. acs.orgresearchgate.net

Table 1: Lewis Acid-Catalyzed Rearrangement of 2-(2-Arylvinyl)cyclopropanecarbonyl Chlorides
SubstrateLewis AcidProductYield
2-(2-Arylvinyl)cyclopropanecarbonyl chlorideVarious (e.g., SnCl4, TiCl4)2-Arylcyclopent-3-enecarboxylate (after esterification)51-99% acs.orgresearchgate.net

Photoredox Catalysis in Reduction Processes

Visible-light photoredox catalysis provides a mild and efficient method for generating acyl radicals from various precursors, including acyl chlorides. nih.gov While aromatic acyl chlorides are more readily reduced, alkyl counterparts like this compound typically have high reduction potentials, making them challenging substrates for direct reduction by common photocatalysts. nih.gov

An alternative strategy involves the use of a nucleophilic organic catalyst that activates the acyl chloride via nucleophilic acyl substitution. This intermediate can then be engaged in a photochemical process, using low-energy blue light, to generate the corresponding acyl radical. nih.govrsc.org This acyl radical can then participate in various synthetic transformations, such as Giese-type additions to electron-poor olefins. nih.govresearchgate.net This approach circumvents the need for direct, high-potential reduction of the acyl chloride itself. nih.gov The general mechanism involves the excitation of a photocatalyst, which then initiates a single electron transfer (SET) process, ultimately leading to the formation of the acyl radical from the activated acyl chloride complex. nih.gov

Hypervalent Iodine Catalysis in Skeletal Rearrangements

Hypervalent iodine(III) reagents are versatile mediators for various oxidative transformations, including skeletal rearrangements of strained ring systems like cyclopropanes. nih.gov These reagents can promote the construction of complex cyclic and polycyclic molecules under mild conditions. researchgate.netrsc.org The reactions often proceed through an initial interaction of the hypervalent iodine reagent with the cyclopropane derivative, leading to ring-opening.

For instance, hypervalent iodine(III) reagents can be used for the cyclopropanation of alkenes and alkynes where an intermediate iodo(III)cyclopropane is formed. nih.govrsc.org This intermediate can then undergo a ring-opening attack by a nucleophile, followed by recyclization to form a new ring system. nih.govresearchgate.net In the context of skeletal rearrangements, these reagents can facilitate ring-expansion reactions. For example, aryl alkynylcyclopropanes react with specific hypervalent iodine reagents to yield ring-expanded cyclobutane (B1203170) derivatives. acs.org This process is believed to occur via an electrophilic ring-opening of the cyclopropane, mediated by the iodonium (B1229267) species, followed by rearrangement and functionalization. rsc.org

Enzymatic Biotransformations of Cyclopropyl (B3062369) Compounds

Enzymes offer a highly selective and environmentally benign approach to the transformation of organic molecules, including those containing cyclopropane rings.

The bacterium Rhodococcus rhodochrous can utilize cyclopropanecarboxylate (B1236923) as its sole source of carbon and energy through a novel degradation pathway. nih.govnih.govasm.org This metabolic process is initiated by the cellular uptake of cyclopropanecarboxylate, which is then converted to its coenzyme A (CoA) thioester, cyclopropanecarboxyl-CoA. nih.govresearchgate.net This activation step is followed by an enzymatic ring-opening reaction, a key step in the pathway. The resulting open-chain intermediate is then further metabolized through a β-oxidation system. nih.govresearchgate.net The enzymes responsible for the formation and ring-opening of cyclopropanecarboxyl-CoA are inducible, meaning their synthesis is triggered by the presence of the substrate. nih.govasm.org

Table 2: Key Intermediates in the Degradation of Cyclopropanecarboxylate by Rhodococcus rhodochrous
StepIntermediate CompoundEnzymatic Process
1CyclopropanecarboxylateUptake into the cell
2Cyclopropanecarboxyl-CoAActivation with Coenzyme A nih.gov
33-Hydroxybutyryl-CoAEnzymatic ring cleavage and oxidation nih.gov
4Further metabolitesβ-oxidation pathway nih.gov

The enzymatic cleavage of cyclopropane rings is a critical step in the metabolism of many natural and synthetic cyclopropyl-containing compounds. Cytochrome P450 (P450) enzymes are primarily responsible for this transformation through oxidative metabolism. pharmacyfreak.comnih.gov The mechanism of P450-catalyzed ring scission is thought to involve either a single electron transfer (SET) from the cyclopropylamine (B47189) nitrogen or hydrogen atom abstraction from a carbon adjacent to the ring. nih.govacs.org This initial oxidative event generates a radical intermediate that rapidly undergoes ring cleavage due to the high strain energy of the three-membered ring. researchgate.net This process can lead to the inactivation of the P450 enzyme itself through covalent modification by the reactive ring-opened product, a phenomenon known as mechanism-based inactivation. acs.org The biosynthesis of certain natural products also involves enzymatic cyclopropane ring formation and cleavage, highlighting the diverse roles of enzymes in manipulating this unique functional group. nih.gov

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
2-(2-Arylvinyl)this compound
2-Arylcyclopent-3-enecarboxylate
3-Hydroxybutyryl-CoA
Coenzyme A (CoA)
This compound
Cyclopropanecarboxylate
Cyclopropanecarboxyl-CoA

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization of Reaction Intermediates (e.g., FT-IR of Ketenes)

The reactions of acyl halides like cyclopropanecarbonyl chloride can proceed through highly reactive, transient intermediates. A key example is the formation of cyclopropylketenes through dehydrochlorination. The identification and characterization of these fleeting species are essential for understanding the reaction mechanism. Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for this purpose, as the ketene (B1206846) functional group possesses a unique and intense absorption band.

In studies involving the dehydrochlorination of substituted cyclopropanecarbonyl chlorides using a base such as triethylamine (B128534), the formation of cyclopropylketene intermediates has been confirmed. cdnsciencepub.com These ketenes can be isolated and characterized. The most definitive evidence for their formation comes from the FT-IR spectrum, which displays a characteristic strong absorption band corresponding to the asymmetric C=C=O stretching vibration. This band typically appears in a spectral region that is free from other common absorptions, making it a reliable diagnostic marker.

Research has identified the specific spectral data for various cyclopropylketenes generated from their corresponding acyl chlorides. cdnsciencepub.com This data provides a benchmark for identifying these intermediates in other reactions.

Cyclopropylketene IntermediateCharacteristic FT-IR Absorption (cm⁻¹)
Phenylcyclopropylketene2106
tert-Butylcyclopropylketene2097
Dicyclopropylketene2100

The position of this absorption band (around 2100 cm⁻¹) is significantly different from the carbonyl (C=O) stretch of the parent this compound, which typically appears near 1800 cm⁻¹. libretexts.org This clear spectral separation allows for the monitoring of the reaction progress, observing the disappearance of the reactant's carbonyl peak and the appearance of the ketene intermediate's characteristic signal.

Computational Chemistry for Reaction Pathway Validation and Activation Energies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, validating proposed pathways, and quantifying the energetics of a reaction. rsc.org For a molecule like this compound, these methods can provide critical insights into its reactivity that are often difficult to obtain experimentally.

The process typically involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state (the highest energy point) along a reaction coordinate. This is crucial for understanding the kinetic feasibility of a reaction step. Methods like QST2 (Quadratic Synchronous Transit 2) are employed to find this saddle point on the potential energy surface. researchgate.net

Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction path.

Energy Calculations: Single-point energy calculations, often using higher levels of theory, are performed on the optimized geometries to determine the relative energies of all species in the reaction profile. This yields key thermodynamic and kinetic data. rsc.org

From these calculations, the activation energy (Ea or ΔG‡) can be determined, which is the energy barrier that must be overcome for the reaction to proceed. dtic.mil A lower activation energy implies a faster reaction rate. By mapping out the energies of all possible intermediates and transition states, the most favorable reaction pathway can be identified. For instance, in the hydrolysis of an acyl chloride, DFT calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. iitb.ac.in These computational models can also predict how catalysts or changes in solvent might influence the activation energies and reaction outcomes. iitb.ac.in

Computational ParameterSignificance in Reaction Pathway Validation
Reactant/Product GeometriesProvides the stable 3D structures of the start and end points of a reaction.
Transition State (TS) StructureIdentifies the molecular geometry at the peak of the energy barrier between reactant and product.
Activation Energy (ΔG‡)Quantifies the kinetic barrier of a reaction; a lower value indicates a faster reaction. dtic.mil
Reaction Energy (ΔGr)Determines the thermodynamic favorability (exergonic vs. endergonic) of the overall reaction.
Intrinsic Reaction Coordinate (IRC)Confirms that a calculated transition state correctly connects the intended reactant and product. researchgate.net

Studies on Conformational Behavior

The flexibility of the bond connecting the cyclopropyl (B3062369) ring and the carbonyl group allows this compound to exist in different spatial arrangements, or conformations. These are known as rotational isomers or conformers. Vibrational spectroscopy (infrared and Raman) combined with structural analysis methods has shown that this compound exhibits conformational isomerism.

The key finding is that the compound exists as a mixture of at least two distinct rotational isomers when in the vapor and liquid states. However, in the solid crystalline state, the molecules adopt a single, uniform conformation. This behavior is common for flexible molecules, as the lower energy in the solid state favors packing in the most stable conformation.

The predominant conformation is identified as the s-cis form, where the carbonyl bond (C=O) is positioned to eclipse the cyclopropane (B1198618) ring, bisecting the C2-C3 bond of the ring. The other conformer is likely the s-trans form, where the carbonyl group is oriented away from the ring. The s-cis conformation is found to be the exclusive form in the solid state, indicating it is the lower energy conformer.

Physical StateObserved ConformersPredominant/Stable Form
VaporMixture of Rotational IsomersNot specified, but likely s-cis is lower energy
LiquidMixture of Rotational IsomersNot specified, but likely s-cis is lower energy
Solid (Crystal)Single Conformers-cis (bisecting)

This conformational behavior is critical as the reactivity and spectroscopic properties of the molecule can be influenced by the relative populations of these isomers. For example, the accessibility of the carbonyl carbon to an approaching nucleophile may differ between the s-cis and s-trans forms.

Emerging Research Directions

Novel Cyclopropyl (B3062369) Derivatives for Targeted Applications

The cyclopropyl group is a highly valued structural motif in medicinal chemistry due to its unique conformational and electronic properties. researchgate.netnih.gov Its incorporation into drug candidates can lead to significant improvements in potency, metabolic stability, and membrane permeability, while also reducing off-target effects. nih.gov Consequently, a major area of emerging research is the synthesis of novel cyclopropyl derivatives for highly specific biological targets. digitellinc.comresearchgate.net

Cyclopropanecarbonyl chloride serves as a versatile starting material for creating a wide array of these derivatives. sigmaaldrich.comchemicalbook.comsigmaaldrich.com For instance, it is a key building block in the synthesis of compounds used in pharmaceutical and agrochemical industries. thieme-connect.comfishersci.com Research has led to the development of innovative molecules where the cyclopropane (B1198618) ring is integral to their function.

One area of focus is the development of enzyme inhibitors. Cyclopropanecarbonyl derivatives have been designed to enhance inhibitory potency by chelating with metals in the active site of enzymes and by adopting a restricted conformation through hydrogen bonding. sigmaaldrich.comsigmaaldrich.com Another significant application is in the creation of peptidomimetics, where the rigid cyclopropane structure helps to lock the molecule in a specific conformation, preventing hydrolysis by proteases. nih.gov

Recent research highlights include:

Antiviral and Anticancer Agents: The cyclopropyl moiety is present in numerous FDA-approved drugs for treating a range of diseases, including cancer and viral infections. thieme-connect.com Its unique structure contributes to the efficacy of drugs like Simeprevir (a hepatitis C inhibitor) and Olaparib (a PARP inhibitor for cancer treatment). thieme-connect.comresearchgate.net

Advanced Bioisosteres: The cyclopropane ring is used as a bioisostere for other chemical groups, like phenyl rings or gem-dimethyl groups, to improve a drug's pharmacological profile. digitellinc.com

Nucleotide Analogs: Novel derivatives such as 5'-cyclopropyl phosphonate (B1237965) nucleotides are being synthesized. These phosphate (B84403) mimics can enhance the in vivo stability of oligonucleotides used in RNAi-based therapies, leading to greater knockdown of targeted proteins. rsc.org

The table below summarizes some targeted applications of novel cyclopropyl derivatives.

Derivative ClassTargeted ApplicationResearch Finding
Conformationally-Restricted PeptidomimeticsProtease InhibitionThe rigid cyclopropane ring restricts peptide conformation, preventing proteolytic hydrolysis and enhancing stability. nih.gov
Enzyme InhibitorsEnhanced PotencyCyclopropanecarbonyl derivatives can chelate active site metals and use hydrogen bonding to restrict conformation, boosting inhibitory effects. sigmaaldrich.comsigmaaldrich.com
Phosphonate NucleotidesRNAi TherapeuticsA 5'-cyclopropyl phosphonate modification on oligonucleotides increases stability and improves targeted protein knockdown compared to unmodified versions. rsc.org
Bioisosteres in Drug DesignImproved PharmacokineticsThe cyclopropyl group can replace other moieties to increase metabolic stability, enhance brain permeability, and reduce plasma clearance. nih.govdigitellinc.com

Green Chemistry Approaches to this compound Synthesis and Reactions

In line with the growing emphasis on sustainable practices in the chemical industry, significant research is being directed towards developing "green" methods for the synthesis of this compound and related cyclopropane compounds. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Traditional methods for cyclopropanation, such as the Simmons-Smith reaction, often rely on stoichiometric amounts of metal reagents (like zinc-copper couple), which generate significant metal waste and pose environmental concerns. acs.orgnih.gov Modern research focuses on catalytic and more environmentally benign alternatives.

Key green chemistry strategies being explored include:

Hydrogen as a Reductant: A novel approach utilizes hydrogen gas (H₂) as the ultimate electron source for reductive cyclopropanation, catalyzed by an iridium complex. This method avoids the stoichiometric metal waste associated with classical methods. acs.orgnih.gov

Reusable Catalysts: Researchers have developed heterogeneous catalysts, such as copper-exchanged bentonite (B74815) clay, which are efficient for cyclopropanation reactions. These catalysts can be easily recovered and reused multiple times without a significant loss of activity, and the reactions can be performed under solvent-free conditions, often accelerated by microwave irradiation. benthamdirect.com

Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. One-pot, three-component reactions in aqueous media have been developed for the diastereoselective synthesis of substituted cyclopropanes at room temperature, achieving high yields and simplifying the process. rsc.org

Transition Metal-Free Reactions: An eco-friendly synthesis of the cancer drug Olaparib has been reported that avoids transition metals. The process involves the reaction of piperazine (B1678402) with this compound and subsequent steps that are operationally simple and highly atom-economical. researchgate.net

The following table details some green chemistry approaches in cyclopropane synthesis.

Green ApproachDescriptionKey Advantage
Hydrogen-Powered Reductive CyclopropanationAn Iridium-based catalyst uses H₂ as the electron source to convert alkenes to cyclopropanes, avoiding metal reductants. acs.orgnih.govEliminates stoichiometric metal waste, reducing environmental impact. acs.orgnih.gov
Reusable Heterogeneous CatalysisCopper-exchanged bentonite clay catalyzes cyclopropanation under solvent-free, microwave-irradiated conditions. benthamdirect.comCatalyst is recyclable, and the absence of solvent minimizes waste. benthamdirect.com
Synthesis in Aqueous MediaA one-pot, three-component reaction for synthesizing substituted cyclopropanes is performed in water at ambient temperature. rsc.orgEliminates the need for volatile organic solvents, making the process safer and more environmentally friendly. rsc.org
Transition Metal-Free SynthesisA synthetic route for Olaparib utilizes this compound in a process that avoids transition metals, improving atom economy. researchgate.netReduces reliance on potentially toxic and expensive heavy metals. researchgate.net

Exploration of New Catalytic Systems for Cyclopropyl Ring Transformations

The inherent ring strain of cyclopropanes makes them versatile intermediates for complex molecular synthesis through ring-opening and annulation (ring-forming) reactions. researchgate.net A major frontier in this area is the discovery of novel catalytic systems that can control the stereochemistry (the 3D arrangement of atoms) of these transformations, providing access to a wide range of enantioenriched building blocks for drug synthesis. nih.gov

Research is heavily focused on enantioselective methods, where a chiral catalyst directs the reaction to produce one enantiomer (mirror-image isomer) over the other. This is crucial in pharmacology, where different enantiomers can have vastly different biological effects.

Emerging catalytic systems and their applications include:

Lewis Acid Catalysis: Chiral Lewis acids, often in combination with a metal like magnesium or nickel, are used to activate "donor-acceptor" cyclopropanes for ring-opening annulations. scispace.comacs.org These reactions, such as (3+2) and (3+3) cycloadditions, allow for the enantioselective synthesis of five- and six-membered rings, respectively. scispace.comacs.org

Rhodium Catalysis: Rhodium(I) catalysts paired with chiral bisphosphine ligands have been developed for the asymmetric ring-opening of vinyl cyclopropanes with nucleophiles like aryl boronic acids. acs.org This method achieves high regioselectivity and enantioselectivity.

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs are used to catalyze annulation reactions of cyclopropanes bearing an aldehyde group. This approach utilizes an "Umpolung" strategy, reversing the normal reactivity of the carbonyl group to achieve novel transformations. scispace.comacs.org

Photocatalysis: Dual-catalyst systems, combining a chiral Lewis acid with a transition metal photoredox catalyst, have enabled the first asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This light-driven method provides enantiocontrolled access to complex cyclopentane (B165970) structures.

The table below provides an overview of new catalytic systems for cyclopropyl ring transformations.

Catalytic SystemTransformation TypeApplication Example
Chiral Lewis Acid / Metal Complex (e.g., MgI₂, Ni(OTf)₂)Enantioselective Annulation(3+2) and (3+3) cycloadditions with aldehydes and nitrones to form enantioenriched tetrahydrofurans and other heterocycles. scispace.comacs.org
Rhodium(I) / Chiral Bisphosphine LigandAsymmetric Ring-OpeningRegio- and enantioselective ring-opening of vinyl cyclopropanes with aryl boronic acids to form new C-C bonds. acs.org
Chiral N-Heterocyclic Carbene (NHC)Umpolung Annulation(4+2) annulation of formyl cyclopropanes with alkylideneoxindoles to synthesize complex indole (B1671886) derivatives. scispace.comacs.org
Dual Photocatalysis (Chiral Lewis Acid + Photoredox Catalyst)Asymmetric [3+2] PhotocycloadditionEnantioselective synthesis of densely substituted cyclopentanes from aryl cyclopropyl ketones and alkenes. nih.gov

Q & A

Q. What are the primary synthetic routes for cyclopropanecarbonyl chloride, and how do reaction conditions influence yield?

this compound is synthesized via chlorination of cyclopropanecarboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Chlorination : Cyclopropanecarboxylic acid reacts with SOCl₂ under reflux (60–80°C) for 4–6 hours, yielding the acyl chloride .
  • Purification : Distillation at 119°C (lit.) under inert atmosphere to avoid hydrolysis .
  • Yield Optimization : Excess SOCl₂ (1.5–2.0 equivalents) and anhydrous conditions are critical to achieve >90% purity. Moisture exposure reduces yield due to hydrolysis .

Q. How can this compound be characterized to confirm structural integrity?

Methodological characterization includes:

  • Spectroscopy :
    • IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) .
    • ¹H NMR : Signals at δ 1.0–1.5 ppm (cyclopropane ring protons) and δ 3.0–3.5 ppm (CH adjacent to carbonyl) .
  • Physical Properties : Validate against literature values (e.g., density: 1.152 g/mL at 25°C; refractive index: 1.452) .

Q. What precautions are essential when handling this compound in laboratory settings?

  • Storage : Keep at 2–8°C in sealed, moisture-free containers .
  • Safety Gear : Use nitrile gloves, goggles, and fume hoods to prevent exposure to vapors .
  • Reactivity : Avoid water contact (violent hydrolysis) and incompatible bases (e.g., amines) unless in controlled stoichiometry .

Advanced Research Questions

Q. How can this compound be utilized to introduce cyclopropane motifs in drug discovery?

  • Acylation Reactions : React with amines to form cyclopropanecarboxamides, a common pharmacophore. For example:
    • Step 1 : Add this compound (1.1 equivalents) to a stirred solution of amine in dry dichloromethane at 0°C .
    • Step 2 : Neutralize with aqueous NaHCO₃, extract, and purify via column chromatography (hexane/ethyl acetate) .
  • Case Study : Synthesis of triazolopiperazine-amides for CNS targets, where cyclopropane enhances metabolic stability .

Q. What strategies mitigate instability issues during reactions involving this compound?

  • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF, DCM) .
  • Low-Temperature Reactions : Conduct acylations at 0–5°C to suppress side reactions (e.g., ring-opening) .
  • In Situ Derivatization : Generate intermediates like cyclopropanecarbonyl isothiocyanate without isolating the chloride, minimizing decomposition .

Q. How do steric and electronic effects of the cyclopropane ring influence reactivity in cross-coupling reactions?

  • Steric Effects : The strained cyclopropane ring increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitutions .
  • Electronic Effects : Ring strain (≈27 kcal/mol) enhances conjugation with the carbonyl group, evidenced by IR redshift of C=O stretch compared to non-cyclopropane analogs .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How should researchers reconcile conflicting data?

  • Literature Conflicts : Some sources claim solubility in polar aprotic solvents (e.g., DMF), while others note limited solubility .
  • Resolution :
    • Experimental Validation : Perform solubility tests under inert conditions.
    • Contextual Factors : Solubility may vary with purity (e.g., 98% vs. 80% grade) and trace moisture .

Methodological Tables

Q. Table 1: Key Physical Properties of this compound

PropertyValueSource
Boiling Point119°C
Density (25°C)1.152 g/mL
Refractive Index (n²⁰/D)1.452
Solubility in WaterReacts violently

Q. Table 2: Synthetic Applications in Medicinal Chemistry

Target CompoundReaction TypeKey ConditionsReference
CyclopropanecarboxamideNucleophilic acyl substitutionDry DCM, 0°C, 2h
Thioureido derivativesIsothiocyanate formationNH₄SCN, acetonitrile, reflux

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Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.